molecular formula C3H4N4O2 B128990 3-Amino-2H-triazine-4,5-dione CAS No. 150711-09-4

3-Amino-2H-triazine-4,5-dione

Cat. No. B128990
M. Wt: 128.09 g/mol
InChI Key: CDQOJTQAGBDLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2H-triazine-4,5-dione, commonly known as melamine, is a nitrogen-containing organic compound with a unique triazine ring structure. It is widely used in the manufacture of resins, adhesives, and plastics. In recent years, melamine has gained significant attention due to its potential applications in various scientific research fields.

Mechanism Of Action

Melamine has a unique triazine ring structure, which makes it highly stable. It has a high nitrogen content, which makes it an attractive compound for various biological applications. The mechanism of action of melamine is not well understood, but it is believed to be involved in various biochemical reactions due to its nitrogen content.

Biochemical And Physiological Effects

Melamine has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties. It has also been shown to have a positive effect on bone density and to promote wound healing. Melamine-based resins have been used as a coating material for various biomedical applications.

Advantages And Limitations For Lab Experiments

Melamine has several advantages for lab experiments. It is a stable compound and can be easily synthesized. It has a high nitrogen content, which makes it an attractive compound for various biological applications. However, melamine also has limitations. It is a toxic compound and can cause health hazards if not handled properly. It is also difficult to dissolve in water, which can limit its applications in some experiments.

Future Directions

There are several future directions for research on melamine. One area of interest is the development of new melamine-based materials with enhanced properties. Another area of interest is the investigation of the potential biomedical applications of melamine-based materials. The use of melamine-based materials in tissue engineering and drug delivery systems is also an area of active research. Additionally, the development of new synthesis methods for melamine and its derivatives is an area of interest for researchers.
In conclusion, melamine is a nitrogen-containing organic compound with a unique triazine ring structure. It has broad applications in various scientific research fields. Melamine-based resins have excellent mechanical and thermal properties, which make them suitable for various industrial applications. Melamine has several advantages for lab experiments, but also has limitations due to its toxicity and solubility issues. There are several future directions for research on melamine, including the development of new materials and synthesis methods, and investigation of its potential biomedical applications.

Synthesis Methods

Melamine can be synthesized by the reaction of urea and formaldehyde under high temperature and pressure. The reaction leads to the formation of a highly stable triazine ring structure. The synthesis of melamine is a well-established process and has been extensively studied.

Scientific Research Applications

Melamine has broad applications in various scientific research fields. It is used as a building block for the synthesis of various organic compounds. It is also used as a cross-linking agent in the preparation of resins and adhesives. Melamine-based resins have excellent mechanical and thermal properties, which make them suitable for various industrial applications.

properties

CAS RN

150711-09-4

Product Name

3-Amino-2H-triazine-4,5-dione

Molecular Formula

C3H4N4O2

Molecular Weight

128.09 g/mol

IUPAC Name

3-amino-2H-triazine-4,5-dione

InChI

InChI=1S/C3H4N4O2/c4-7-3(9)2(8)1-5-6-7/h1,6H,4H2

InChI Key

CDQOJTQAGBDLGD-UHFFFAOYSA-N

SMILES

C1=NNN(C(=O)C1=O)N

Canonical SMILES

C1=NNN(C(=O)C1=O)N

synonyms

1,2,3-Triazine-4,5-dione,3-amino-2,3-dihydro-(9CI)

Origin of Product

United States

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